molecular formula C13H10NNaO2 B7812593 Sodium;4-(3-aminophenyl)benzoate

Sodium;4-(3-aminophenyl)benzoate

Cat. No.: B7812593
M. Wt: 235.21 g/mol
InChI Key: GNDAQTSLONNYIZ-UHFFFAOYSA-M
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Description

Sodium;4-(3-aminophenyl)benzoate is an organic compound that features a sodium ion paired with a 4-(3-aminophenyl)benzoate anion. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The structure of the compound includes a benzoate group substituted with an aminophenyl group, which can influence its reactivity and interactions with other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium;4-(3-aminophenyl)benzoate typically involves the reaction of 4-(3-aminophenyl)benzoic acid with a sodium base, such as sodium hydroxide. The reaction is carried out in an aqueous medium, where the sodium hydroxide deprotonates the carboxylic acid group, forming the sodium salt of the compound. The reaction can be represented as follows:

4-(3-aminophenyl)benzoic acid+NaOHThis compound+H2O\text{4-(3-aminophenyl)benzoic acid} + \text{NaOH} \rightarrow \text{this compound} + \text{H}_2\text{O} 4-(3-aminophenyl)benzoic acid+NaOH→this compound+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Factors such as temperature, pH, and concentration of reactants are carefully controlled. The product is typically isolated by filtration, followed by washing and drying to obtain the pure sodium salt.

Chemical Reactions Analysis

Types of Reactions

Sodium;4-(3-aminophenyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) for halogenation or nitric acid (HNO3) for nitration.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amines and other reduced forms.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Sodium;4-(3-aminophenyl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Sodium;4-(3-aminophenyl)benzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. The benzoate group can interact with hydrophobic regions of biomolecules, affecting their function and stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Para-aminobenzoic acid (PABA): Similar structure but lacks the sodium ion.

    4-aminobenzoic acid: Another related compound with similar functional groups.

    Benzoic acid derivatives: Various derivatives with different substituents on the aromatic ring.

Uniqueness

Sodium;4-(3-aminophenyl)benzoate is unique due to the presence of both the sodium ion and the aminophenyl group, which can influence its solubility, reactivity, and interactions with other molecules

Properties

IUPAC Name

sodium;4-(3-aminophenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2.Na/c14-12-3-1-2-11(8-12)9-4-6-10(7-5-9)13(15)16;/h1-8H,14H2,(H,15,16);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNDAQTSLONNYIZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=CC=C(C=C2)C(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10NNaO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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